(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
CAS No.: 66866-67-9
Cat. No.: VC0554804
Molecular Formula:
Molecular Weight: 215.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66866-67-9 |
|---|---|
| Molecular Weight | 215.7 |
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
| SMILES | CNC(CC1=CC=CC=C1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is commonly known as N-Methyl-L-phenylalanine hydrochloride. This compound is cataloged with multiple identifying codes and descriptors as detailed in Table 1.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Numbers | 66866-67-9, 2366-30-5 |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |
| InChIKey | DFQSBSADGQZNFW-FVGYRXGTSA-N |
| Parent Compound | CID 6951135 (N-Methylphenylalanine) |
The compound has numerous synonyms in scientific literature, including N-ALPHA-METHYL-L-PHENYLALANINE HYDROCHLORIDE, H-MePhe-OH HCl, and L-Phenylalanine, N-methyl-, hydrochloride . These alternative names reflect its relationship to the amino acid phenylalanine and its specific chemical modifications.
Structural Features
The molecule consists of a phenylalanine backbone with a methyl group attached to the alpha amino group. The S-configuration at the alpha carbon preserves the L-stereochemistry that characterizes naturally occurring amino acids. The hydrochloride salt formation occurs at the methylamino group.
The structure can be represented by several notations:
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SMILES: CNC@@HC(=O)O.Cl
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InChI: InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1
In biochemical contexts, the compound is sometimes represented in condensed form as Me-Phe-OH.HCl or H-N-Me-Phe-OH.HCl, highlighting its relationship to phenylalanine (Phe) with the N-methyl modification .
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are crucial for its handling and application in research settings.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 215.67 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Parent Compound Weight | 179.22 g/mol (non-hydrochloride form) |
The parent compound, (S)-2-(Methylamino)-3-phenylpropanoic acid, has a molecular weight of 179.22 g/mol without the hydrochloride salt . The difference in molecular weight between the parent compound and the hydrochloride salt accounts for the HCl group.
Solubility and Solution Preparation
The compound demonstrates specific solubility characteristics that are important for laboratory applications:
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Water solubility: 40 mg/mL (223.19 mM) when adjusted to pH 1 with 1M HCl and using ultrasonic assistance
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For optimal dissolution, heating to 37°C followed by ultrasonic bath treatment is recommended
For research applications, stock solutions can be prepared according to the following guidelines:
Table 3: Stock Solution Preparation Guide
| Concentration | Using 1 mg | Using 5 mg | Using 10 mg |
|---|---|---|---|
| 1 mM | 5.5797 mL | 27.8987 mL | 55.7973 mL |
| 5 mM | 1.1159 mL | 5.5797 mL | 11.1595 mL |
| 10 mM | 0.558 mL | 2.7899 mL | 5.5797 mL |
This table provides the volume of solvent required to achieve the desired molar concentrations with different amounts of the compound .
Biochemical Significance
Relationship to Amino Acid Chemistry
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is classified as a phenylalanine derivative . The N-methylation of the amino group represents a significant modification to the standard amino acid structure, which alters its biochemical behavior and properties compared to standard phenylalanine.
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Reduced hydrogen bonding capacity due to substitution of an N-H group with N-CH₃
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Increased hydrophobicity relative to phenylalanine
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Altered conformational preferences in solution
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Modified reactivity of the amino group
These modifications make N-methylated amino acids valuable tools in biochemical research, particularly in peptide chemistry and pharmaceutical development.
Biological Relevance
While standard amino acids are the primary building blocks of proteins, modified amino acids like (S)-2-(Methylamino)-3-phenylpropanoic acid play specialized roles in biological systems and research applications.
Amino acids and their derivatives, including this compound, have been studied for their influence on various physiological processes:
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Secretion of anabolic hormones
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Fuel supply during physical exercise
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Mental performance during stress-related activities
These biological effects establish the compound's relevance in nutritional biochemistry and exercise physiology research contexts.
Applications and Research Implications
Research Applications
In biochemical research, N-methylated amino acids serve several important functions:
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As reference standards for analytical methods
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In peptide synthesis to create peptides with modified properties
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As pharmacological tools to study amino acid metabolism
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As impurity reference standards in pharmaceutical quality control
The hydrochloride salt form specifically enhances solubility in aqueous systems, making it more suitable for biological and biochemical experiments compared to the free amino acid form.
Analytical Considerations
Identification Methods
The compound can be identified using several analytical techniques:
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HPLC (High-Performance Liquid Chromatography)
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Mass spectrometry, with its characteristic molecular ion at m/z 179 (free base) or fragmentation pattern
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NMR spectroscopy, which can confirm the N-methyl group and stereochemistry
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IR spectroscopy, revealing characteristic carbonyl, amine, and aromatic functional groups
These methods enable researchers to confirm the identity and purity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride in research and quality control contexts.
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